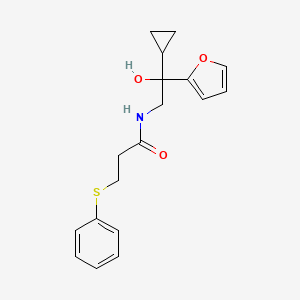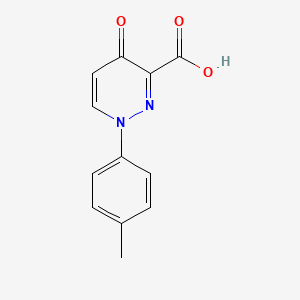![molecular formula C17H10IN3OS2 B2481694 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 850903-27-4](/img/structure/B2481694.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H10IN3OS2 and its molecular weight is 463.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diuretic Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, as part of a series of biphenyl benzothiazole-2-carboxamide derivatives, was synthesized and evaluated for diuretic activity. The series showed promising results, with specific compounds demonstrating significant diuretic properties (Yar & Ansari, 2009).
Antitumor Activity
A study focused on the synthesis of various benzothiazole derivatives and investigated their antitumor activities. These compounds, including this compound, displayed significant potential in inhibiting the in vitro growth of human tumor cells, indicating their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).
Antibacterial and Antifungal Activities
This compound has also been part of research focusing on its antibacterial and antifungal properties. A study synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and evaluated its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The compound showed promising results in these tests, suggesting its potential as an antimicrobial agent (Senthilkumar, Umarani, & Satheesh, 2021).
Synthesis and Reactivity
The compound's synthesis and reactivity have been subjects of research as well. Studies have explored various synthetic routes and reactions involving benzothiazole derivatives, contributing to the broader understanding of their chemical properties and potential applications in different fields (Aleksandrov et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives, including the compound , have been investigated for their application as corrosion inhibitors. Research in this area focuses on understanding how these compounds interact with metal surfaces and their efficacy in preventing corrosion, a crucial aspect in material science and engineering (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing iodine can sometimes be hazardous due to the potential release of iodine gas . Additionally, some thiazole and benzothiazole derivatives have been associated with toxicity issues .
Future Directions
Future research on this compound could involve further exploration of its potential biological activities, such as antimicrobial or antitumor activity . Additionally, studies could be conducted to optimize its synthesis process and to better understand its reactivity and physical and chemical properties .
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3OS2/c18-12-4-1-10(2-5-12)14-8-23-17(20-14)21-16(22)11-3-6-13-15(7-11)24-9-19-13/h1-9H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPIKXKGAUSBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)
![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)
![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)


